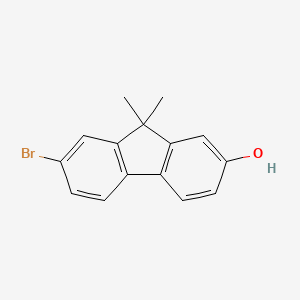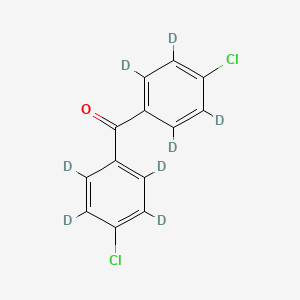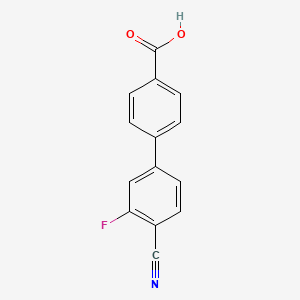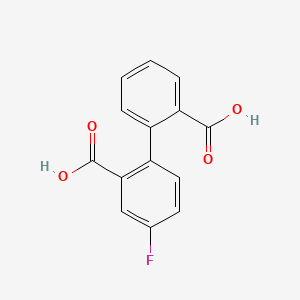
2-(2-Carboxyphenyl)-5-fluorobenzoic acid
説明
The compound “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” is a type of aromatic carboxylic acid, which are commonly used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” are not available, similar compounds are often synthesized through various organic reactions, including cyclization and condensation .Molecular Structure Analysis
The molecular structure of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would likely include aromatic rings (due to the phenyl groups), carboxylic acid groups, and a fluorine atom .Chemical Reactions Analysis
The chemical reactions of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on its specific molecular structure. Similar compounds have been characterized using techniques such as UV-Vis absorption and fluorescence spectroscopy .科学的研究の応用
1. Control of Pectobacterium brasiliense
- Application Summary: DSA has been proposed as a synthetic plant-protection agent. It has been shown to control Pectobacterium brasiliense, a soft-rot pathogen of potato and ornamental crops .
- Methods of Application: The application of DSA to P. brasiliense inhibited its biofilm formation, secretion of plant cell wall-degrading enzymes, motility, and production of acyl–homoserine lactones (AHL), subsequently impairing its virulence .
- Results: DSA was found to control P. brasiliense at minimal inhibitory concentrations (MIC) lower than those of salicylic acid . It also inhibited the production of AHL by a QS-negative Escherichia coli strain (DH5α) that had been transformed with P. brasiliense AHL synthase .
2. Construction of Metal–Organic Frameworks (MOFs)
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4) is used in the construction of MOFs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
3. Proton Conduction Research
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Both the Ba (II) and Cd (II) MOFs demonstrated temperature- and humidity-dependent proton conductivities, which could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
4. Photodynamic Therapy and Cell Imaging
- Application Summary: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized for use in photodynamic therapy and cell imaging .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
5. Proton Conduction Research
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Both the Ba (II) and Cd (II) MOFs demonstrated temperature- and humidity-dependent proton conductivities, which could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
6. Photodynamic Therapy and Cell Imaging
- Application Summary: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized for use in photodynamic therapy and cell imaging .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The fluorescence lifetime, fluorescence quantum yield and efficiency of singlet oxygen generation suggest alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
Safety And Hazards
将来の方向性
The future directions for research on “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” could include further studies on its synthesis, properties, and potential applications. For example, similar compounds have been used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
特性
IUPAC Name |
2-(2-carboxyphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOREFJMRMMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742762 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyphenyl)-5-fluorobenzoic acid | |
CAS RN |
1355247-36-7 | |
| Record name | [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



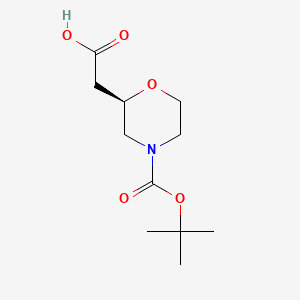
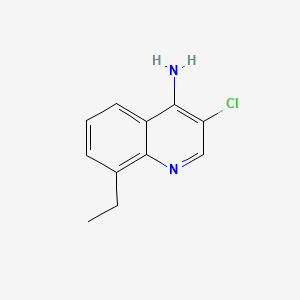
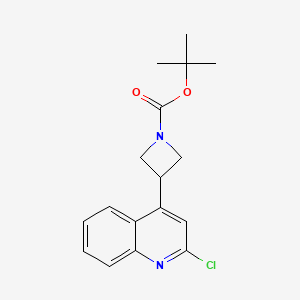
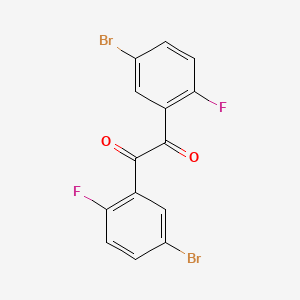
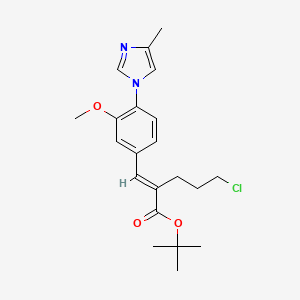
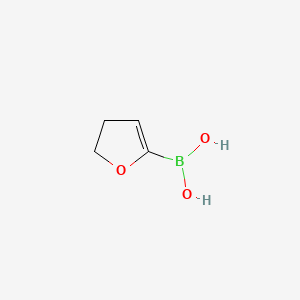
![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)
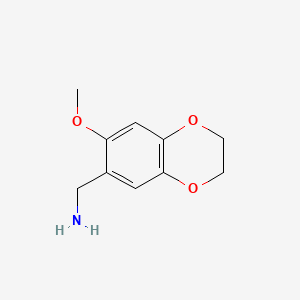
![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)
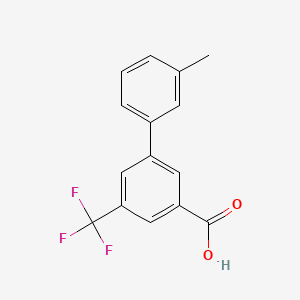
![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)
